4-(Aminometil)piridin-2(1H)-ona

Descripción general

Descripción

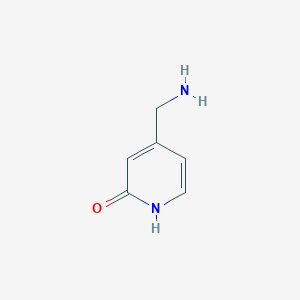

4-(Aminomethyl)pyridin-2(1H)-one is an organic compound with the molecular formula C6H8N2O It is a derivative of pyridine, featuring an aminomethyl group at the 4-position and a keto group at the 2-position

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-(Aminomethyl)pyridin-2(1H)-one is , featuring an amino group and a pyridine ring. Its unique structure contributes to its reactivity and potential applications in synthetic chemistry and biological systems.

Medicinal Chemistry

4-(Aminomethyl)pyridin-2(1H)-one has been identified as a valuable intermediate in the synthesis of various pharmaceutical agents. Notably, it plays a crucial role in the development of drugs targeting specific biological pathways.

Case Study: EZH2 and HSP90 Inhibition

Recent research has demonstrated that 4-(Aminomethyl)pyridin-2(1H)-one acts as a dual inhibitor of EZH2 (Enhancer of Zeste Homolog 2) and HSP90 (Heat Shock Protein 90), both of which are vital in cancer cell proliferation:

- EZH2 Inhibition : This compound inhibits EZH2, leading to the reactivation of tumor suppressor genes. In vitro studies indicate that it can induce apoptosis in glioblastoma cells by increasing pro-apoptotic gene expression .

- HSP90 Inhibition : By inhibiting HSP90, it promotes the degradation of client proteins involved in oncogenesis, enhancing its potential as an anticancer agent .

Organic Synthesis

The compound serves as an important building block in organic synthesis due to its ability to undergo various chemical reactions. It is often utilized to create more complex molecules through substitution reactions and other transformations.

Reactions Involving 4-(Aminomethyl)pyridin-2(1H)-one

| Reaction Type | Description |

|---|---|

| Oxidation | The compound can be oxidized to yield corresponding oxides. |

| Reduction | Reduction reactions can convert it into less oxidized forms. |

| Substitution | The amino group can participate in nucleophilic substitution reactions, allowing for diverse derivatives. |

Biological Applications

The biological activity of 4-(Aminomethyl)pyridin-2(1H)-one extends beyond cancer treatment. Its interaction with various molecular targets suggests potential therapeutic uses in other areas:

- Antimicrobial Activity : Some studies indicate that derivatives of this compound exhibit notable activity against bacterial membranes, disrupting their integrity and leading to cell death.

- Neuroprotective Effects : Research has explored its potential neuroprotective properties, particularly in models of neurodegenerative diseases .

Industrial Applications

In addition to its laboratory applications, 4-(Aminomethyl)pyridin-2(1H)-one is utilized in industrial settings for the production of various chemicals and materials. Its versatility makes it a valuable intermediate for synthesizing agrochemicals and other functional materials.

Mecanismo De Acción

Target of Action

Related compounds such as pyrimidinamine derivatives have been shown to exhibit a wide range of pharmacological activities .

Biochemical Pathways

Related compounds such as pyrimidinamine derivatives have been shown to affect various pathways, including the fgfr signaling pathway, which plays an essential role in various types of tumors .

Result of Action

Related compounds such as pyrimidinamine derivatives have been shown to exhibit anti-fibrotic activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyridin-2(1H)-one can be achieved through several methods. One common approach involves the reaction of 2-chloropyridine with formaldehyde and ammonia, followed by oxidation to introduce the keto group. Another method includes the use of 4-picolylamine as a starting material, which undergoes oxidation to form the desired product.

Industrial Production Methods

In industrial settings, the production of 4-(Aminomethyl)pyridin-2(1H)-one typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-(Aminomethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of 4-(Aminomethyl)pyridin-2(1H)-one.

Reduction: 4-(Aminomethyl)pyridin-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

4-(Aminomethyl)pyridine: Lacks the keto group, making it less reactive in certain chemical reactions.

2-Aminomethylpyridine: Differently substituted, leading to variations in reactivity and applications.

4-Pyridinemethanamine: Similar structure but without the keto group, affecting its chemical behavior.

Uniqueness

4-(Aminomethyl)pyridin-2(1H)-one is unique due to the presence of both an aminomethyl group and a keto group, which confer distinct reactivity and potential for diverse applications in various fields.

Actividad Biológica

4-(Aminomethyl)pyridin-2(1H)-one, also known as 4-(aminomethyl)pyridin-2(1H)-one hydrochloride, is a pyridine derivative with significant potential in medicinal chemistry. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₆H₉ClN₂O

- Molecular Weight : 160.60 g/mol

- Structure : Characterized by an amino group and a hydroxyl group attached to the pyridine ring, enhancing its reactivity and biological interactions.

Biological Activities

Research indicates that 4-(Aminomethyl)pyridin-2(1H)-one exhibits various biological activities, including:

- Antiviral Activity :

-

Antimicrobial Properties :

- The compound has demonstrated antimicrobial activity against various pathogens, contributing to its exploration as a therapeutic agent in infectious diseases.

- Anticancer Potential :

The biological activity of 4-(Aminomethyl)pyridin-2(1H)-one can be attributed to several mechanisms:

- Inhibition of Viral Entry : The compound acts by interfering with the entry mechanisms of viruses into host cells. For example, studies have shown that specific derivatives can inhibit the entry of Ebola virus pseudovirions into Vero cells .

- Interaction with Cellular Targets : Similar compounds have been noted to disrupt nucleic acid synthesis and induce apoptosis through various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits Ebola and Marburg virus entry | |

| Antimicrobial | Effective against various bacterial strains | |

| Anticancer | Cytotoxic effects on cancer cell lines |

Case Study: Antiviral Efficacy

A study focused on the optimization of 4-(aminomethyl)benzamide derivatives highlighted their effectiveness against filoviruses. Compounds such as CBS1118 were identified with EC50 values < 10 μM, demonstrating broad-spectrum antiviral activity . This suggests that structural modifications to the base compound can enhance its efficacy.

Case Study: Anticancer Activity

In another investigation, derivatives of pyridine compounds were synthesized and tested for glioblastoma cytotoxicity. The results indicated that certain modifications led to improved brain tumor penetration and cytotoxic effects against aggressive tumor cells .

Propiedades

IUPAC Name |

4-(aminomethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-4-5-1-2-8-6(9)3-5/h1-3H,4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOSFZHXYZSRMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40567920 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131052-82-9 | |

| Record name | 4-(Aminomethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40567920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.